molecular formula C10H10FIO3 B067630 Methyl 2-(2-fluoroethoxy)-5-iodobenzoate CAS No. 193882-74-5

Methyl 2-(2-fluoroethoxy)-5-iodobenzoate

Cat. No.: B067630
CAS No.: 193882-74-5
M. Wt: 324.09 g/mol
InChI Key: OSQFSXXGWQZJEB-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluoroethoxy)-5-iodobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a fluoroethoxy group and an iodine atom attached to the benzene ring. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-fluoroethoxy)-5-iodobenzoate typically involves the esterification of 2-(2-fluoroethoxy)-5-iodobenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated synthesis modules and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluoroethoxy)-5-iodobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the fluoroethoxy group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: The major products are the substituted benzoates.

    Oxidation and Reduction Reactions: The products depend on the specific reaction conditions but may include alcohols, aldehydes, or carboxylic acids.

    Hydrolysis: The major product is 2-(2-fluoroethoxy)-5-iodobenzoic acid.

Scientific Research Applications

Methyl 2-(2-fluoroethoxy)-5-iodobenzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluoroethoxy)-5-iodobenzoate involves its interaction with specific molecular targets. The fluoroethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biological pathways and processes, making the compound useful in research and development.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-(2-fluoroethoxy)benzoate
  • 2-(4-(2-fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b:4,5-c’]dipyridine
  • 2-(5,7-diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide

Uniqueness

Methyl 2-(2-fluoroethoxy)-5-iodobenzoate is unique due to the presence of both a fluoroethoxy group and an iodine atom on the benzene ring. This combination of functional groups provides distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-(2-fluoroethoxy)-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FIO3/c1-14-10(13)8-6-7(12)2-3-9(8)15-5-4-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQFSXXGWQZJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590143
Record name Methyl 2-(2-fluoroethoxy)-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193882-74-5
Record name Methyl 2-(2-fluoroethoxy)-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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